ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate
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Overview
Description
Ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an isobutyl group, and a 2-methylbenzoyl amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the isobutyl group: This step often involves alkylation reactions using isobutyl halides under basic conditions.
Attachment of the 2-methylbenzoyl amide: This can be done through an amide coupling reaction using 2-methylbenzoic acid and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-isobutyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate: This compound has a similar structure but with a different position of the methyl group on the benzoyl ring.
Ethyl 4-isobutyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate: This compound also has a similar structure but with the methyl group on the 4-position of the benzoyl ring.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(2-methylbenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-5-23-19(22)16-14(10-12(2)3)11-24-18(16)20-17(21)15-9-7-6-8-13(15)4/h6-9,11-12H,5,10H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNJIRSYJIUOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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